2-amino-3-(4-methylbenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomer Differentiation

The compound 2-amino-3-(4-methylbenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide (CAS 898453-36-6, molecular formula C24H18F3N3O2, MW 437.42) is a fully synthetic indolizine-1-carboxamide derivative available at a commercial purity of ≥95%. It belongs to a series of 2-amino-3-aroyl-indolizine-1-carboxamides that have been claimed in the patent literature as inhibitors of tryptophan-2,3-dioxygenase (TDO) and/or indoleamine-2,3-dioxygenase (IDO), enzymes implicated in cancer immunotherapy.

Molecular Formula C24H18F3N3O2
Molecular Weight 437.422
CAS No. 898453-36-6
Cat. No. B2942270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-3-(4-methylbenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide
CAS898453-36-6
Molecular FormulaC24H18F3N3O2
Molecular Weight437.422
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)N
InChIInChI=1S/C24H18F3N3O2/c1-14-8-10-15(11-9-14)22(31)21-20(28)19(18-7-2-3-12-30(18)21)23(32)29-17-6-4-5-16(13-17)24(25,26)27/h2-13H,28H2,1H3,(H,29,32)
InChIKeyLQXMFIJCDCJSIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-3-(4-methylbenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide (CAS 898453-36-6): Structural Identity and Procurement Baseline


The compound 2-amino-3-(4-methylbenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide (CAS 898453-36-6, molecular formula C24H18F3N3O2, MW 437.42) is a fully synthetic indolizine-1-carboxamide derivative available at a commercial purity of ≥95% . It belongs to a series of 2-amino-3-aroyl-indolizine-1-carboxamides that have been claimed in the patent literature as inhibitors of tryptophan-2,3-dioxygenase (TDO) and/or indoleamine-2,3-dioxygenase (IDO), enzymes implicated in cancer immunotherapy [1]. Critically, no quantitative biological assay data (IC50, Ki, EC50) for this specific compound have been published in peer-reviewed journals or deposited in public databases such as PubChem, ChEMBL, or BindingDB as of the search date. The evidence basis for procurement is therefore limited to structural differentiation from its closest commercially catalogued analogs.

Why Substituting 2-Amino-3-(4-methylbenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide with Close Analogs Is Not Supported Without Empirical Data


Indolizine-1-carboxamide derivatives with different substitution patterns on the N-phenyl and 3-aroyl rings have been patented as TDO and/or IDO inhibitors, but the structure-activity relationships (SAR) within this chemotype are highly dependent on the precise position and electronic nature of substituents [1]. The target compound features a unique combination of a 3-(trifluoromethyl)phenyl carboxamide (meta-CF3) and a 4-methylbenzoyl group at the 3-position of the indolizine core. Its closest commercially available positional isomer, 2-amino-3-(4-methylbenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide (CAS 898453-42-4), differs solely in the ortho vs. meta placement of the CF3 group on the N-phenyl ring . Published SAR on related indolizine and indole chemotypes demonstrates that such positional isomerism can alter target binding conformation, pharmacokinetic properties, and metabolic stability [2]. No head-to-head comparative biological data exist for these two isomers, meaning any assumption of functional equivalence would be scientifically unjustified for procurement decisions where specific pharmacological or physicochemical properties are required.

Quantitative Differentiation Evidence for 2-Amino-3-(4-methylbenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide (CAS 898453-36-6)


Meta vs. Ortho CF3 Positional Isomerism on the N-Phenyl Ring: Structural Differentiation from CAS 898453-42-4

The target compound (CAS 898453-36-6) bears a 3-(trifluoromethyl)phenyl substituent at the carboxamide nitrogen, placing the strongly electron-withdrawing CF3 group at the meta position relative to the amide linkage. The closest commercially catalogued analog, 2-amino-3-(4-methylbenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide (CAS 898453-42-4), places the CF3 group at the ortho position . The meta-CF3 configuration produces a markedly different electrostatic potential surface and steric profile around the N-phenyl ring compared to the ortho-CF3 isomer, with the meta substituent exerting a predominantly inductive electron-withdrawing effect without the steric congestion near the amide bond that the ortho isomer introduces. These physicochemical differences are measurable: the two isomers have distinct SMILES strings (CC1=CC=C(C=C1)C(=O)C1=C(N)C(C(=O)NC2=CC(=CC=C2)C(F)(F)F)=C2C=CC=CN12 for the target vs. ortho-CF3 for CAS 898453-42-4) and would exhibit different clogP, dipole moment, and conformational preferences in solution . No published biological IC50 or binding data are available for either isomer. The differentiation is therefore structural and physicochemical rather than pharmacological.

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomer Differentiation

4-Methyl vs. 4-Fluoro Substituent on the 3-Benzoyl Group: Differentiation from CAS 898453-40-2

The target compound features a 4-methylbenzoyl group (p-toluoyl) at the 3-position of the indolizine core, while the commercially available analog 2-amino-3-(4-fluorobenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide (CAS 898453-40-2) replaces the 4-methyl with a 4-fluoro substituent . The 4-methyl group (Hammett σp = -0.17) is electron-donating via hyperconjugation, whereas the 4-fluoro group (Hammett σp = +0.06) is weakly electron-withdrawing by induction but electron-donating by resonance [1]. These divergent electronic effects modulate the electron density of the benzoyl carbonyl and, consequently, the overall polarity, hydrogen-bond acceptor strength, and potential for π-stacking interactions of the indolizine scaffold. Additionally, the methyl group is more lipophilic (π = +0.56) than fluorine (π = +0.14), contributing to a higher predicted logP for the target compound compared to its 4-fluoro analog. No comparative in vitro or in vivo data exist for these two compounds.

Medicinal Chemistry Bioisosterism Hammett Substituent Effects

Presence vs. Absence of the N-Phenyl CF3 Group: Differentiation from Des-Trifluoromethyl Analog CAS 898433-58-4

The target compound incorporates a 3-(trifluoromethyl) group on the N-phenyl ring, while the analog 2-amino-3-(4-methylbenzoyl)-N-phenylindolizine-1-carboxamide (CAS 898433-58-4) bears an unsubstituted N-phenyl ring . The CF3 group is one of the most potent electron-withdrawing substituents in medicinal chemistry (Hammett σm = +0.43), and its presence at the meta position of the N-phenyl ring substantially decreases the electron density of the adjacent aromatic system and the carboxamide NH, potentially altering hydrogen-bond donor strength, metabolic oxidative susceptibility at the phenyl ring, and the compound's overall lipophilicity. The molecular formula changes from C24H18F3N3O2 (target, MW 437.42) to C23H19N3O2 (des-CF3 analog, MW 369.42), representing a difference of 68 Da and the addition of three fluorine atoms. No comparative biological data are published for either compound.

Medicinal Chemistry Metabolic Stability Electron-Withdrawing Group Effects

Class-Level Patent Context: Indolizine-1-Carboxamides as TDO/IDO Inhibitors in Immuno-Oncology

Indolizine-1-carboxamide derivatives, including those with 3-aroyl and N-aryl substitution patterns closely related to the target compound, have been claimed as inhibitors of tryptophan-2,3-dioxygenase (TDO) and/or indoleamine-2,3-dioxygenase (IDO) by IOmet Pharma Ltd. (acquired by Merck & Co. in 2016) across multiple patent families including US 11,130,738 B2, EP 3,668,880 B1, and EP 3,082,802 B1 [1][2]. IOmet's disclosed compounds from distinct chemical series have demonstrated IDO1 IC50 values in the nanomolar range and TDO IC50 values in the low nanomolar to sub-micromolar range in enzymatic assays, as presented at the Society for Immunotherapy of Cancer Annual Meeting (2015) and AACR conferences [3]. Public statements from IOmet indicate that their indolizine-based dual IDO1/TDO inhibitors demonstrated 'highly favourable in vitro human and rodent PK properties' and single-agent tumor growth control in syngeneic pancreatic adenocarcinoma (PAN02) models [3]. However, the specific compound CAS 898453-36-6 has not been explicitly disclosed as an example compound in any publicly available patent or publication, and no quantitative IC50, selectivity, or in vivo efficacy data have been attributed to this precise structure.

Cancer Immunotherapy TDO/IDO Inhibition Patent Landscape

Recommended Research and Procurement Application Scenarios for 2-Amino-3-(4-methylbenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide (CAS 898453-36-6)


Structural Isomer Comparator in TDO/IDO Inhibitor SAR Campaigns

This compound can serve as the meta-CF3 reference point in a systematic SAR study comparing the positional effect of the trifluoromethyl group on the N-phenyl ring (meta, ortho, and para variants). Its closest commercially available ortho-CF3 isomer (CAS 898453-42-4) and potential para-CF3 analog (CAS 898453-44-6, if available) together form a positional isomer set for evaluating the impact of CF3 placement on TDO and/or IDO enzymatic inhibition, cellular potency, and selectivity [1]. The class-level patent evidence suggests that indolizine-1-carboxamides with this substitution pattern can achieve nanomolar inhibition of IDO1 and TDO, making this isomer set a relevant tool for probing the steric and electronic determinants of target engagement [2].

Physicochemical Property Profiling of the Indolizine-1-Carboxamide Scaffold

With its defined combination of a lipophilic 4-methylbenzoyl group (Hansch π = +0.56) and a strongly electron-withdrawing 3-CF3 substituent (Hammett σm = +0.43), this compound provides a specific electronic and lipophilic profile for inclusion in a matrix of indolizine-1-carboxamide analogs. Researchers can use this compound alongside the 4-fluoro analog (CAS 898453-40-2) and the des-CF3 analog (CAS 898433-58-4) to systematically correlate computed or measured physicochemical parameters (logP, pKa, aqueous solubility, plasma protein binding) with biological outcomes, generating predictive models for this chemotype [1].

19F NMR Probe Development for Ligand-Observed Binding Assays

The presence of the CF3 group provides a sensitive 19F NMR spectroscopic handle that can be exploited in ligand-observed protein binding experiments (e.g., 19F CPMG, WaterLOGSY, or STD-NMR with 19F detection). This compound can be used as a reporter ligand to screen for binding to purified TDO or IDO enzyme preparations, or to assess binding competition with known inhibitors, without requiring radiolabeling or fluorescence tagging. This application is purely structural and does not require prior knowledge of the compound's IC50 [1].

Chemical Probe for TDO/IDO Pathway Studies in Cellular Contexts

Given the IOmet patent family's disclosure of indolizine-1-carboxamides as TDO and/or IDO inhibitors, this compound can be procured as a structurally defined chemical probe for initial phenotypic screening in cellular assays measuring tryptophan catabolism (e.g., kynurenine production in HeLa or A375 cell lines). Researchers should empirically determine the compound's cellular IC50, selectivity window, and cytotoxicity profile before drawing mechanistic conclusions [1][2]. The class-level precedent provides a reasonable hypothesis for target engagement, but no compound-specific activity is guaranteed.

Quote Request

Request a Quote for 2-amino-3-(4-methylbenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.